molecular formula C16H19N3O4S3 B2582453 N'-[(thiophen-2-yl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896279-40-6

N'-[(thiophen-2-yl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B2582453
CAS No.: 896279-40-6
M. Wt: 413.53
InChI Key: XEALHDBEELKZQX-UHFFFAOYSA-N
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Description

N'-[(Thiophen-2-yl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a structurally complex thioamide derivative featuring dual thiophene moieties, a pyrrolidinyl-sulfonyl group, and an ethanediamide backbone.

  • Thioacyl-N-phthalimide intermediates for introducing thioamide groups via nucleophilic substitution .
  • Ynamide-mediated thiopeptide synthesis, which enables regioselective thioamide formation under mild conditions .

Properties

IUPAC Name

N'-(thiophen-2-ylmethyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S3/c20-15(16(21)18-11-13-5-2-8-24-13)17-10-12-4-1-7-19(12)26(22,23)14-6-3-9-25-14/h2-3,5-6,8-9,12H,1,4,7,10-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEALHDBEELKZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(thiophen-2-yl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the thiophene and pyrrolidine intermediates. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[(thiophen-2-yl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens, nitro groups

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Functionalized thiophene derivatives

Mechanism of Action

The mechanism of action of N’-[(thiophen-2-yl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene and pyrrolidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiophene-Based Amides

N-(2-Nitrophenyl)thiophene-2-carboxamide ()
  • Structure : Simpler carboxamide with a single thiophene ring and nitro-substituted phenyl group.
  • Synthesis : Prepared via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile .
  • Key Features :
    • Dihedral angles between thiophene and benzene rings: 8.50–13.53°, indicating moderate planarity .
    • Weak intermolecular interactions (C–H⋯O/S) dominate crystal packing, influencing solubility .
Target Compound
  • Structural Enhancements :
    • Dual thiophene units and a sulfonated pyrrolidine moiety may enhance binding affinity to biological targets.
    • Ethanediamide backbone increases conformational flexibility compared to rigid carboxamides.
  • Hypothesized Synthesis : Likely requires multi-step protocols, including sulfonation of pyrrolidine and sequential thioamide coupling .

Functional Group Contributions

  • Thiophene Rings : Enhance π-π stacking interactions in biological systems, improving target engagement .

Biological Activity

N'-[(thiophen-2-yl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound that features thiophene and pyrrolidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.

Chemical Structure

The compound’s structure can be represented as follows:

C15H20N4O2S2\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2\text{S}_2

This includes various functional groups that may contribute to its biological activity, such as thiophene rings and an ethanediamide backbone.

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets, including enzymes and receptors. The thiophene and pyrrolidine components may facilitate binding to these targets, potentially modulating their activity. The exact mechanisms remain under investigation, but preliminary studies suggest interactions that could influence signaling pathways relevant to disease processes.

Anticancer Properties

Recent studies have explored the anticancer potential of thiophene derivatives similar to this compound. For example, compounds containing thiophene moieties have demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) with IC50 values in the low micromolar range (1.37 ± 0.15 μM) . This suggests that the compound may exhibit similar anticancer properties.

Anti-inflammatory Activity

Thiophene derivatives have also been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting a potential therapeutic role in inflammatory diseases . The specific activity of this compound in this context warrants further investigation.

Study 1: Anticancer Activity

A study evaluated a series of thiophene-based compounds for their anticancer efficacy. Among the tested derivatives, those structurally related to this compound showed promising results against HepG2 cells, indicating a potential pathway for further development in cancer therapeutics .

Study 2: Inhibition of Enzymatic Activity

In another investigation, thiophene derivatives were tested for their ability to inhibit specific enzymes involved in inflammatory responses. The findings suggested that modifications in the thiophene structure could enhance inhibitory effects against cyclooxygenase (COX) enzymes, which are critical targets for anti-inflammatory drugs .

Data Summary

Biological Activity Effect IC50 Value (μM) Reference
AnticancerCytotoxicity against HepG21.37 ± 0.15
Anti-inflammatoryCOX inhibitionNot specified

Q & A

Q. What are the key synthetic steps for preparing N'-[(thiophen-2-yl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide?

Methodological Answer: The synthesis involves three critical steps (Figure 1):

Functionalization of the pyrrolidine ring: Introduce the thiophene-2-sulfonyl group via nucleophilic substitution or sulfonylation. Reaction conditions (e.g., sulfonyl chloride, base, solvent) must be optimized to avoid over-sulfonation .

Formation of the ethanediamide core: React the sulfonylated pyrrolidine intermediate with oxalyl chloride or activated oxalic acid derivatives. Control stoichiometry to minimize dimerization byproducts .

Thiophene-methyl coupling: Use reductive amination or alkylation to attach the thiophen-2-ylmethyl group. Catalysts like NaBH(OAc)₃ in DMF at 60°C are typical .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Key Byproducts
1Thiophene-2-sulfonyl chloride, Et₃N, DCM, 0°C → RT65–75Unreacted pyrrolidine
2Oxalyl chloride, THF, reflux80–85Oxalic acid dimers
3Thiophen-2-ylmethyl bromide, NaH, DMF70–78Dialkylated products

Q. How can researchers ensure purity during synthesis?

Methodological Answer:

  • Chromatography: Use gradient elution (e.g., hexane/EtOAc to DCM/MeOH) for intermediates with polar functional groups (e.g., sulfonamides).
  • Recrystallization: Optimize solvent pairs (e.g., EtOH/H₂O for the final diamide product) to remove residual alkylation catalysts .
  • Analytical Validation: Confirm purity via HPLC (≥95% purity, C18 column, acetonitrile/water + 0.1% TFA) and ¹H/¹³C NMR (absence of extraneous peaks at δ 2.5–3.5 ppm for sulfonyl groups) .

Q. What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • X-ray Crystallography: Resolve stereochemistry at the pyrrolidine ring and confirm sulfonyl group orientation .
  • NMR:
    • ¹H NMR: Thiophene protons (δ 6.8–7.5 ppm), sulfonamide NH (δ 8.1–8.5 ppm, broad).
    • ¹³C NMR: Sulfonyl S=O (δ 44–46 ppm), carbonyl C=O (δ 165–170 ppm) .
  • HRMS: Use ESI+ mode to detect [M+H]⁺ with <2 ppm error for molecular formula confirmation .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal Assays: Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests (e.g., MTT) to distinguish direct target effects from cytotoxicity .
  • Purity Reassessment: Contradictions may arise from undetected impurities (e.g., residual sulfonic acid). Re-test batches with LC-MS purity >98% .
  • Structural Confirmation: Use X-ray or NOESY NMR to verify stereochemical integrity, as inverted configurations can alter bioactivity .

Q. What strategies optimize the introduction of the thiophene sulfonyl group?

Methodological Answer:

  • Flow Chemistry: Adapt methods from Omura-Sharma-Swern oxidation () for controlled sulfonylation. Continuous flow reactors improve heat transfer and reduce side reactions (e.g., over-oxidation to sulfones) .
  • Design of Experiments (DoE): Vary parameters (temperature, reagent equivalents, residence time) to map optimal conditions. A 3² factorial design can identify critical factors (e.g., excess sulfonyl chloride increases yield but risks di-sulfonation) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with:
    • Modified thiophene rings (e.g., 3-thienyl vs. 2-thienyl).
    • Alternative sulfonyl groups (e.g., tosyl vs. mesyl).
  • Biological Testing:
    • Enzyme Binding: Use SPR or ITC to measure affinity for targets (e.g., kinases).
    • Cellular Permeability: Assess logP and P-gp efflux ratios (Caco-2 assays) .

Q. Table 2: Example SAR Data

Analog (R-group)IC₅₀ (nM)logPCaco-2 Papp (×10⁻⁶ cm/s)
Thiophene-2-sulfonyl12.3 ± 1.22.825.4
Tosyl45.6 ± 3.13.118.9
Mesyl89.7 ± 5.62.532.1

Q. What computational methods predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., ATP-binding pockets). Focus on hydrogen bonds between the ethanediamide carbonyl and Lys/Arg residues .
  • MD Simulations: Run 100 ns simulations in GROMACS to assess stability of the sulfonyl-pyrrolidine moiety in hydrophobic pockets .

Q. How to address synthetic challenges in pyrrolidine sulfonylation?

Methodological Answer:

  • Protection/Deprotection: Protect the pyrrolidine nitrogen with Boc groups before sulfonylation, then deprotect with TFA .
  • Catalysis: Use DMAP or ZnCl₂ to activate sulfonyl chlorides, improving reaction efficiency at lower temperatures (0–25°C) .

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